Product packaging for 1-(2,5-Difluorophenyl)cyclobutanamine(Cat. No.:)

1-(2,5-Difluorophenyl)cyclobutanamine

Cat. No.: B15050190
M. Wt: 183.20 g/mol
InChI Key: KIIUOMSYACKKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2,5-Difluorophenyl)cyclobutanamine is a chemical compound of interest in medicinal chemistry and drug discovery research, serving as a versatile synthetic building block. Its structure incorporates two key features: a cyclobutylamine group and a 2,5-difluorophenyl ring. The cyclobutyl group is a saturated carbocycle that can impart conformational rigidity, influence metabolic stability, and contribute to the overall physicochemical properties of a molecule . The difluorophenyl moiety is a common pharmacophore in drug design; the fluorine atoms can be used to modulate electronic properties, enhance membrane permeability, and improve metabolic stability by blocking sites of potential oxidation . Researchers utilize this amine as a precursor or intermediate in the synthesis of more complex molecules for biological screening. It is particularly valuable for constructing compound libraries aimed at exploring structure-activity relationships (SAR) around these structural motifs. Potential research applications include the development of ligands for various enzyme systems, such as kinases, where similar difluorophenyl-containing compounds have shown activity . As with any chemical intermediate, researchers are encouraged to determine its specific utility and mechanism of action within their own experimental systems. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11F2N B15050190 1-(2,5-Difluorophenyl)cyclobutanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

1-(2,5-difluorophenyl)cyclobutan-1-amine

InChI

InChI=1S/C10H11F2N/c11-7-2-3-9(12)8(6-7)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2

InChI Key

KIIUOMSYACKKHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=C(C=CC(=C2)F)F)N

Origin of Product

United States

Synthetic Methodologies for 1 2,5 Difluorophenyl Cyclobutanamine

Foundational Synthetic Approaches to Cyclobutanamine Scaffolds

The construction of the cyclobutanamine core can be achieved through various synthetic strategies, each with its own advantages and limitations. These methods often involve the transformation of functional groups on a pre-existing cyclobutane (B1203170) ring or the concurrent formation of the amine group during ring construction.

Cyclobutanecarboxylic Acid Derivatives in Cyclobutylamine Synthesis

Cyclobutanecarboxylic acid and its derivatives are versatile precursors for the synthesis of cyclobutylamines. A common approach involves the conversion of the carboxylic acid to an amide, which can then undergo rearrangement to form the amine with one less carbon atom. This method provides a reliable route to 1-unsubstituted cyclobutylamines.

Hofmann Rearrangement and Related Amine-Forming Transformations

The Hofmann rearrangement is a key transformation for converting a primary amide into a primary amine with one fewer carbon atom. wikipedia.org In the context of cyclobutylamine synthesis, cyclobutanecarboxamide can be treated with a halogen, typically bromine, in the presence of a strong base to yield cyclobutylamine. wikipedia.org The reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the amine. wikipedia.org

Table 1: Reagents for Hofmann Rearrangement

ReagentFunction
Halogen (e.g., Bromine)Oxidizes the amide
Strong Base (e.g., Sodium Hydroxide)Promotes rearrangement
WaterHydrolyzes the isocyanate intermediate

This method is particularly useful for accessing primary amines from readily available carboxylic acid derivatives.

Reductive Amination Strategies for Cyclic Amine Generation

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. This two-step process, often performed in a single pot, involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. In the synthesis of cyclobutylamines, cyclobutanone can be reacted with ammonia (B1221849) or a primary amine, followed by reduction with a suitable reducing agent such as sodium borohydride or catalytic hydrogenation.

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentCharacteristics
Sodium Borohydride (NaBH₄)Mild and selective for aldehydes and ketones
Sodium Cyanoborohydride (NaBH₃CN)Effective under mildly acidic conditions, selective for imines
Catalytic Hydrogenation (H₂/catalyst)Versatile, can be used for a wide range of substrates

This strategy is highly versatile, allowing for the introduction of various substituents on the nitrogen atom depending on the amine used in the initial step.

Nucleophilic Substitution Reactions in the Context of Cyclobutane Ring Systems

The synthesis of cyclobutylamines can also be achieved through nucleophilic substitution reactions on a cyclobutane ring bearing a suitable leaving group. For instance, a cyclobutyl halide or sulfonate can react with an amine nucleophile to form the corresponding cyclobutylamine. However, the inherent ring strain of the cyclobutane system can influence the reactivity and may lead to competing elimination reactions. The choice of solvent, temperature, and the nature of the nucleophile and leaving group are critical for optimizing the yield of the desired amine.

Direct and Convergent Synthetic Routes to 1-(2,5-Difluorophenyl)cyclobutanamine

The synthesis of the specifically substituted this compound requires a more targeted approach, often involving the introduction of the aryl group onto the cyclobutane ring at a key step.

Established Synthetic Protocols and Reaction Conditions

A common and effective strategy for the synthesis of 1-aryl-substituted cyclobutylamines involves a multi-step sequence starting from cyclobutanone. This convergent approach allows for the efficient construction of the target molecule.

A plausible and established synthetic route to this compound involves the following key transformations:

Grignard Reaction: The synthesis typically commences with the reaction of a Grignard reagent, prepared from 1-bromo-2,5-difluorobenzene, with cyclobutanone. This nucleophilic addition to the carbonyl group yields 1-(2,5-difluorophenyl)cyclobutanol.

Ritter Reaction: The tertiary alcohol obtained from the Grignard reaction can then be converted to the corresponding amine via the Ritter reaction. wikipedia.orgyoutube.com This reaction involves treating the alcohol with a nitrile, such as acetonitrile, in the presence of a strong acid, typically sulfuric acid. wikipedia.orgyoutube.com This process generates a stable tertiary carbocation at the 1-position of the cyclobutane ring, which is then trapped by the nitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate affords the N-acetylated amine, which can then be hydrolyzed to provide the desired primary amine, this compound. wikipedia.orgyoutube.com

Table 3: Illustrative Reaction Conditions for the Synthesis of this compound

StepReactantsReagents and ConditionsProduct
1. Grignard Reaction1-Bromo-2,5-difluorobenzene, CyclobutanoneMagnesium turnings, dry ether or THF1-(2,5-Difluorophenyl)cyclobutanol
2. Ritter Reaction1-(2,5-Difluorophenyl)cyclobutanol, AcetonitrileConcentrated Sulfuric Acid, followed by aqueous workup and hydrolysisThis compound

This synthetic sequence represents a robust and adaptable method for the preparation of 1-arylcyclobutanamines, including the target compound this compound. The availability of the starting materials and the reliability of the involved reactions make this a practical approach for accessing this class of compounds for further research and development.

Strategic Intermediate Design and Precursor Synthesis

The efficient synthesis of the target compound relies heavily on the rational design of key intermediates and the availability of suitable precursors. A common retrosynthetic analysis suggests that the target amine can be derived from a corresponding cyclobutanone or a related functionalized cyclobutane intermediate. The precursors must contain the 2,5-difluorophenyl moiety and a reactive group that facilitates the formation of the cyclobutane ring.

Key precursors for the synthesis of the 1-(2,5-difluorophenyl)cyclobutane core often include:

2,5-Difluorophenyl-substituted Alkenes or Allenes: These serve as essential components in cycloaddition reactions. For example, a styrene derivative bearing the 2,5-difluoro substitution pattern can react with a suitable ketene or allene partner. nih.govorganic-chemistry.org

2,5-Difluorobenzaldehyde or related carbonyl compounds: These can be transformed into the necessary alkene precursors or used in other strategies to build the cyclobutane ring.

Cyclobutanone Intermediates: A pivotal intermediate is 1-(2,5-difluorophenyl)cyclobutanone. This ketone can be synthesized and then converted to the amine via methods such as reductive amination. The synthesis of such ketones can be challenging and may involve multi-step sequences starting from simpler aromatic precursors. calstate.edu

The synthesis of these precursors often begins with commercially available 1,4-difluorobenzene or 2,5-difluoro-substituted aromatic acids, which undergo functional group transformations to install the necessary reactive handles for cyclobutane ring formation.

Advanced and Novel Synthetic Strategies for Fluoro-substituted Cyclobutanamines

Recent advancements in organic synthesis have provided a diverse toolkit for the construction of complex cyclobutane structures with high levels of control over stereochemistry and substitution patterns.

Construction of Substituted Cyclobutane Rings via Cycloaddition Approaches (e.g., [2+2] cycloadditions, [3+1] cycloadditions)

The [2+2] cycloaddition is a cornerstone for the synthesis of cyclobutane rings and is the most frequently employed method for this purpose. kib.ac.cnnih.gov This approach involves the reaction of two unsaturated components, such as two alkenes, or an alkene and a ketene, to form the four-membered ring. nih.govkib.ac.cn

[2+2] Cycloaddition of Ketenes and Alkenes: The reaction between a ketene (or a ketene equivalent like a keteniminium ion) and an alkene is a powerful method for producing cyclobutanones, which are versatile intermediates for cyclobutanamines. kib.ac.cnharvard.edu For the synthesis of this compound, a potential strategy would involve the reaction of a 2,5-difluorophenyl-substituted ketene with ethylene or a protected vinylamine equivalent.

Photochemical [2+2] Cycloadditions: Light-induced cycloadditions provide a pathway to cyclobutanes under mild conditions. researchgate.netnih.gov These reactions can be used to combine two alkene fragments, one of which would carry the difluorophenyl group. Recent developments have focused on visible-light-mediated processes, which offer a more sustainable alternative to UV irradiation. nih.govchemistryviews.org

Allene-Alkene [2+2] Cycloadditions: Lewis acid-promoted [2+2] cycloadditions between allenes and alkenes are effective for creating substituted cyclobutanes. nih.govorganic-chemistry.org This method allows for the rapid assembly of the cyclobutane core with functional handles that can be further elaborated. organic-chemistry.org

[3+1] Cycloaddition Approaches: While less common than [2+2] cycloadditions, [3+1] strategies, often involving the reaction of a three-carbon component with a carbene or carbene equivalent, offer an alternative route to the cyclobutane skeleton.

Table 1: Overview of [2+2] Cycloaddition Strategies for Cyclobutane Synthesis

ReactantsReaction TypeKey FeaturesReference
Alkene + AlkenePhotochemical or Transition-Metal-CatalyzedDirect formation of C-C bonds; can be enantioselective. nih.govchemistryviews.org
Alkene + KeteneThermal or Lewis Acid-CatalyzedForms cyclobutanone intermediates; highly versatile. kib.ac.cnharvard.edu
Alkene + AlleneLewis Acid-CatalyzedRapid construction of functionalized cyclobutanes. nih.govorganic-chemistry.org

Stereoselective and Enantioselective Synthesis of Cyclobutanamine Derivatives

Achieving stereocontrol in the synthesis of substituted cyclobutanes is a significant challenge due to the puckered nature of the ring and the potential for multiple stereoisomers. calstate.edu Enantioselective synthesis is particularly crucial for pharmaceutical applications.

Chiral Catalysts: The use of chiral Lewis acids or organocatalysts can induce high levels of enantioselectivity in cycloaddition reactions. nih.govrsc.org For instance, chiral ligands can coordinate to a metal catalyst, creating a chiral environment that directs the approach of the reacting partners.

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can effectively control the stereochemical outcome of the cyclization. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product. nih.gov

Organocatalysis: Dienamine catalysis has been successfully applied to formal [2+2] cycloaddition reactions, providing an avenue for the asymmetric synthesis of cyclobutanes under metal-free conditions. nih.govresearchgate.net

Kinetic Resolution: Racemic mixtures of cyclobutane intermediates can sometimes be resolved through enzymatic or chemical kinetic resolution, where one enantiomer reacts faster than the other, allowing for their separation. nih.gov

Recent research has demonstrated the synthesis of thio-substituted cyclobutanes with high enantioselectivity using chiral bifunctional acid-base catalysts. rsc.org Similar principles could be applied to the synthesis of other functionalized cyclobutanes.

Catalytic Methodologies for Cyclobutane and Cyclobutanamine Formation (e.g., Gold-Catalyzed Processes)

Catalytic methods are central to modern organic synthesis, offering efficient and selective routes to complex molecules. rsc.org Transition-metal catalysis, in particular, has been instrumental in the development of novel cyclobutane syntheses.

Gold Catalysis: Gold catalysts have emerged as powerful tools for constructing strained ring systems. acs.orgresearchgate.net Gold(I) complexes can catalyze the synthesis of 2-alkylidenecyclobutanamines through the ring expansion of alkynylcyclopropanes and subsequent trapping with a nitrogen nucleophile like a sulfonamide. acs.orgnih.gov This methodology provides direct access to functionalized cyclobutanamines. Gold catalysts are also effective in promoting [2+2] cycloadditions of allenes and alkenes. mdpi.com

Palladium Catalysis: Palladium-catalyzed reactions, such as the arylation of C-H bonds, can be used to functionalize pre-formed cyclobutane rings. calstate.edu This allows for the late-stage introduction of the 2,5-difluorophenyl group onto a cyclobutane scaffold.

Iridium Catalysis: Iridium-based photosensitizers are used in visible-light-induced [2+2] cycloadditions. chemistryviews.org Cascade reactions combining iridium-catalyzed allylic substitution with photocycloaddition have been developed for the enantioselective synthesis of complex cyclobutane derivatives. chemistryviews.org

Table 2: Selected Catalytic Methods for Cyclobutane and Cyclobutanamine Synthesis

Catalyst TypeReactionSubstratesProduct TypeReference
Gold(I)Ring Expansion / AminationAlkynylcyclopropanes + SulfonamidesCyclobutanamines acs.orgnih.gov
Gold(I)[2+2] CycloadditionAllenes + AlkenesCyclobutanes mdpi.com
IridiumPhotochemical [2+2] CycloadditionAlkenesCyclobutanes chemistryviews.org
PalladiumC-H ArylationCyclobutylamine + Aryl HalideAryl-substituted Cyclobutanamines calstate.edu

Development of High-Efficiency and Sustainable Synthetic Pathways

The development of sustainable and efficient synthetic routes is a primary goal in modern chemistry. This involves minimizing waste, reducing the number of synthetic steps, and using milder, more environmentally friendly reaction conditions.

Cascade Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single pot without isolating intermediates (cascade or tandem reactions) significantly improves efficiency. chemistryviews.org The iridium-catalyzed asymmetric allylic etherification/[2+2] photocycloaddition is a prime example of such a strategy. chemistryviews.org

Photoredox Catalysis: Visible-light photoredox catalysis enables the formation of radical intermediates under exceptionally mild conditions, which can then participate in cyclization reactions to form cyclobutane rings. nih.govnih.gov

Organocatalysis: The use of small organic molecules as catalysts avoids the need for potentially toxic and expensive transition metals, contributing to greener synthetic processes. nih.govnih.govresearchgate.net

Atom Economy: Synthetic methods that maximize the incorporation of atoms from the starting materials into the final product are considered more sustainable. Cycloaddition reactions are inherently atom-economical. kib.ac.cn

By integrating these advanced strategies, chemists can devise more practical and sustainable pathways for the synthesis of this compound and other valuable fluoro-substituted cyclobutane derivatives.

Reaction Mechanisms and Mechanistic Studies Pertaining to 1 2,5 Difluorophenyl Cyclobutanamine Synthesis

Detailed Reaction Mechanisms of Key Synthetic Steps

The construction of 1-(2,5-difluorophenyl)cyclobutanamine can be approached by forming the amine on a pre-existing cyclobutane (B1203170) core or by constructing the cyclobutane ring with the necessary precursors for the amine group already in place.

Two classical organic reactions, the Strecker synthesis and the Hofmann rearrangement, provide plausible routes to introduce the amine group onto the 1-position of the 1-(2,5-difluorophenyl)cyclobutane scaffold.

Strecker Synthesis Adaptations

The Strecker synthesis is a method for producing α-amino acids, which proceeds via an α-aminonitrile intermediate. organic-chemistry.orgwikipedia.org An adaptation of this synthesis can be envisioned starting from 1-(2,5-difluorophenyl)cyclobutanone.

The mechanism involves two main stages: the formation of an α-aminonitrile and its subsequent conversion. nih.govmasterorganicchemistry.com

Imine/Iminium Formation: The reaction is initiated by the reaction of the ketone, 1-(2,5-difluorophenyl)cyclobutanone, with ammonia (B1221849) (NH₃). In the presence of a mild acid (e.g., from NH₄Cl), the carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by ammonia. medschoolcoach.commasterorganicchemistry.com Subsequent dehydration leads to the formation of an imine, which can be further protonated to form a highly electrophilic iminium ion. wikipedia.orgchemeurope.com

Cyanide Addition: A cyanide source, such as potassium cyanide (KCN), provides the cyanide ion (CN⁻), which acts as a nucleophile. medschoolcoach.com It attacks the electrophilic carbon of the iminium ion, resulting in the formation of the α-aminonitrile intermediate, 1-amino-1-(2,5-difluorophenyl)cyclobutanecarbonitrile. organic-chemistry.orgmasterorganicchemistry.com

Hydrolysis/Reduction: In the classic Strecker synthesis, the nitrile is hydrolyzed under acidic or basic conditions to yield an α-amino acid. wikipedia.org To obtain the target this compound, a reduction of the nitrile group would be required, or a subsequent decarboxylation of the amino acid.

Hofmann Rearrangement Variants

The Hofmann rearrangement is a robust method for converting a primary amide into a primary amine with one fewer carbon atom. wikipedia.orglibretexts.org This makes it an ideal pathway for the synthesis of this compound from 1-(2,5-difluorophenyl)cyclobutanecarboxamide. The reaction proceeds through several key steps. chemistrysteps.comchemistrylearner.com

N-Bromination: In the presence of a strong base like sodium hydroxide, the primary amide is deprotonated. The resulting anion reacts with bromine (Br₂) to form an N-bromoamide intermediate. wikipedia.org

Anion Formation: The base abstracts the second, more acidic proton from the nitrogen of the N-bromoamide, forming an anion. wikipedia.org

Rearrangement: This is the crucial step of the mechanism. The bromoamide anion rearranges in a concerted fashion: the 1-(2,5-difluorophenyl)cyclobutyl group migrates from the carbonyl carbon to the nitrogen atom, simultaneously displacing the bromide ion. chemistrysteps.commasterorganicchemistry.com This 1,2-shift results in the formation of an isocyanate intermediate. wikipedia.orgnrochemistry.com The stereochemistry of the migrating group is retained during this process. chem-station.com

Hydrolysis and Decarboxylation: Under the aqueous basic conditions, the isocyanate is not isolated. nrochemistry.com It undergoes nucleophilic attack by water to form a carbamic acid. chemistrysteps.com Carbamic acids are generally unstable and spontaneously lose carbon dioxide (decarboxylate) to yield the final primary amine product, this compound. wikipedia.orgchemistrysteps.com

The formation of the strained cyclobutane ring is a key challenge in the synthesis. [2+2] cycloaddition reactions are among the most powerful and widely used methods for constructing four-membered rings. nih.gov

[2+2] Cycloaddition Pathways

[2+2] cycloadditions involve the joining of two unsaturated components (e.g., two alkenes or an alkene and a ketene) to form a four-membered ring. harvard.edu These reactions can be initiated either thermally or photochemically.

Thermal [2+2] Cycloaddition: According to Woodward-Hoffmann rules, the concerted thermal [2+2] cycloaddition between two simple alkenes is symmetry forbidden. However, reactions involving ketenes are an exception. libretexts.org A plausible route could involve the reaction of (2,5-difluorophenyl)ketene with an alkene. The ketene, with its sp-hybridized central carbon, can participate in a concerted [2s + 2a] cycloaddition, which is thermally allowed. libretexts.org The reaction typically proceeds to give a cyclobutanone, which would then require further functionalization to yield the target amine.

Photochemical [2+2] Cycloaddition: This is a common method for synthesizing cyclobutane rings from two alkene components. libretexts.org The reaction is initiated by the photoexcitation of one of the alkene partners to its first triplet excited state. This excited state then reacts with a ground-state alkene molecule in a stepwise fashion. researchgate.net

Excitation: One alkene absorbs a photon, promoting it to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.

Diradical Formation: The excited triplet alkene adds to the second alkene to form a 1,4-diradical intermediate.

Ring Closure: The diradical intermediate undergoes spin inversion and subsequent ring closure to form the cyclobutane ring. researchgate.net

For the synthesis of a precursor to this compound, a potential reaction could be the photocycloaddition of 1-vinyl-2,5-difluorobenzene with a suitable alkene. The regiochemistry and stereochemistry of the addition are governed by the stability of the diradical intermediate. organic-chemistry.org

[3+1] Cycloaddition Pathways

While [2+2] and [2+1+1] cycloadditions are common for cyclobutane synthesis, the [3+1] cycloaddition is a less frequently employed strategy. It typically involves the reaction of a three-atom π-system (like an allyl cation, anion, or radical) with a one-atom component (like a carbene or its equivalent). The specific application of this pathway for the synthesis of this compound is not well-documented in the literature, with [2+2] pathways being more synthetically prevalent.

Investigation of Reaction Kinetics and Thermodynamic Profiles

Reaction Kinetics

The rate of a reaction, such as the Hofmann rearrangement, is typically studied by monitoring the concentration of the reactant (amide) or product (amine) over time. The rate law for the rearrangement is complex but the rate-determining step is often considered to be the concerted migration of the alkyl/aryl group. A kinetic study would aim to determine the reaction order with respect to each reactant (amide, bromine, and base) and calculate the rate constant (k). A primary kinetic isotope effect would be expected if a C-H bond were broken in the rate-determining step, which is not the case for the key rearrangement step, but could be relevant in other pathways. acs.org

Table 1: Hypothetical Kinetic Data for a Pseudo-First-Order Hofmann Rearrangement
Time (min)[Amide] (mol/L)ln[Amide]
00.100-2.303
100.082-2.501
200.067-2.703
300.055-2.900
400.045-3.101
500.037-3.297

This table illustrates how reactant concentration might change over time in a reaction where the concentrations of bromine and base are kept in large excess, making the reaction appear first-order with respect to the amide.

Thermodynamic Profiles

Table 2: Hypothetical Thermodynamic Parameters for the Overall Hofmann Rearrangement
Thermodynamic ParameterHypothetical ValueImplication
ΔH° (Enthalpy) -150 kJ/molExothermic, releases heat
ΔS° (Entropy) +80 J/mol·KIncrease in disorder, favorable
ΔG° (Gibbs Free Energy at 298 K) -173.8 kJ/molSpontaneous and product-favored

Intermediate Characterization and Spectroscopic Probes for Mechanistic Elucidation

The direct observation and characterization of reactive intermediates are crucial for confirming a proposed reaction mechanism. Techniques such as UV-vis, EPR, and Mössbauer spectroscopy are powerful tools for studying reaction intermediates. osti.govnih.gov

In the context of synthesizing this compound, key intermediates would include the N-bromoamide in the Hofmann rearrangement or the 1,4-diradical in a photochemical [2+2] cycloaddition.

N-Bromoamide Intermediate (Hofmann Rearrangement): This intermediate could potentially be isolated or characterized in situ.

IR Spectroscopy: The carbonyl (C=O) stretching frequency of the N-bromoamide would be expected to differ slightly from the starting amide due to the electronic effect of the bromine atom.

NMR Spectroscopy: ¹H NMR would show the disappearance of one of the N-H protons of the primary amide. ¹⁵N NMR would show a significant shift upon bromination.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula of the intermediate, showing the characteristic isotopic pattern of a bromine-containing compound. researchgate.net

Table 3: Predicted Spectroscopic Data for the N-bromo-1-(2,5-difluorophenyl)cyclobutanecarboxamide Intermediate
Spectroscopic TechniquePredicted Observation
IR (cm⁻¹) ~1680 (C=O stretch); ~3200 (N-H stretch)
¹H NMR Disappearance of one amide N-H proton signal; shifts in aromatic and cyclobutyl protons
¹³C NMR Shift in carbonyl carbon resonance (~170-175 ppm)
MS (ESI-HRMS) Isotopic cluster for [M+H]⁺ and [M+2+H]⁺ in ~1:1 ratio, confirming presence of one Br atom

Diradical Intermediate ([2+2] Cycloaddition): These intermediates are typically very short-lived and difficult to observe directly. Their existence is often inferred from product distributions (e.g., stereochemical scrambling) or detected using advanced techniques like laser flash photolysis and time-resolved spectroscopy.

Application of Computational Chemistry in Reaction Mechanism Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. pku.edu.cnpku.edu.cn It allows for the detailed exploration of potential energy surfaces, providing insights into transition state structures and reaction energetics that are often inaccessible through experimental means alone. rsc.orgresearchgate.net

For the synthesis of this compound, computational studies could be applied to:

Compare Reaction Pathways: DFT calculations can determine the activation energies for competing pathways, such as a concerted versus a stepwise [2+2] cycloaddition. The pathway with the lower activation barrier is predicted to be the dominant one. acs.org

Elucidate Transition State (TS) Structures: The geometry of the transition state can be calculated, revealing the precise arrangement of atoms as bonds are broken and formed. For the Hofmann rearrangement, this would confirm the concerted nature of the cyclobutyl group migration and bromide loss.

Predict Thermodynamic Feasibility: The relative energies of reactants, intermediates, transition states, and products can be calculated to construct a complete energy profile of the reaction, corroborating thermodynamic predictions. pku.edu.cn

Explain Selectivity: In reactions like the [2+2] cycloaddition, computational models can help explain the observed regio- and stereoselectivity by comparing the energies of the different possible transition states leading to various isomers. pku.edu.cn

Table 4: Hypothetical DFT-Calculated Relative Energies for a [2+2] Cycloaddition Step
SpeciesRelative Energy (kcal/mol)
Reactants (Alkene 1 + Alkene 2)0.0
Transition State (TS) for Diradical Formation+35.2
1,4-Diradical Intermediate+5.1
Transition State (TS) for Ring Closure+6.5
Product (Cyclobutane)-20.8

This table illustrates a typical energy profile for a stepwise [2+2] cycloaddition, showing the energy barriers and the stability of the intermediate and final product relative to the reactants.

Chemical Transformations and Derivatization Studies of 1 2,5 Difluorophenyl Cyclobutanamine

Modifications at the Primary Amine Moiety

No specific studies detailing the acylation, sulfonylation, or alkylation of the primary amine of 1-(2,5-Difluorophenyl)cyclobutanamine with corresponding reaction data (yields, conditions) have been identified. While primary amines are known to readily undergo these transformations, specific examples for this compound are not documented in accessible literature.

Electrophilic and Nucleophilic Functionalization of the Difluorophenyl Ring

There is no available research describing electrophilic substitution reactions (e.g., nitration, halogenation) or nucleophilic aromatic substitution on the difluorophenyl ring of this compound. The activating or deactivating effects of the cyclobutanamine substituent on the ring for such transformations have not been experimentally reported.

Transformations Involving the Cyclobutane (B1203170) Core Structure

Detailed studies on transformations involving the cyclobutane core, such as ring-opening or ring-expansion reactions, for this compound are not present in the reviewed literature.

Chemo-, Regio-, and Stereoselective Derivatization Strategies

Without specific examples of derivatization, a discussion on the chemo-, regio-, and stereoselective strategies employed for this compound cannot be accurately constructed.

Applications of 1 2,5 Difluorophenyl Cyclobutanamine As a Key Synthetic Intermediate

Integration into Nitrogen-Containing Heterocyclic Systems

The primary amine functionality of 1-(2,5-Difluorophenyl)cyclobutanamine is a key handle for its integration into diverse azaheterocyclic frameworks. This is typically achieved through condensation, cyclization, or coupling reactions where the amine acts as a potent nucleophile.

While direct, single-step conversions of this compound into pyrrolidin-2-one (γ-lactam) structures are not extensively documented, the synthesis of N-substituted pyrrolidin-2-ones often involves the reaction of a primary amine with a γ-lactone or a related precursor. A plausible synthetic strategy involves the reaction of this compound with a suitable γ-butyrolactone derivative or an equivalent linear ester under conditions that promote amidation followed by cyclization. The resulting 1-(1-(2,5-difluorophenyl)cyclobutyl)pyrrolidin-2-one would feature the cyclobutanamine moiety directly attached to the nitrogen of the lactam ring, a common scaffold in medicinal chemistry. nih.govresearchgate.net

General synthetic routes to substituted pyrrolidin-2-ones often utilize methods like the ring-opening of donor-acceptor cyclopropanes with primary amines followed by lactamization, showcasing the versatility of amine precursors in building this heterocyclic core. nih.gov

Pyrimidinedione scaffolds, including uracil (B121893) and thymine (B56734) derivatives, are fundamental in numerous biological processes. The incorporation of the 1-(2,5-difluorophenyl)cyclobutyl moiety can be achieved by utilizing the primary amine in classical pyrimidine (B1678525) synthesis reactions. juniperpublishers.comnih.gov One established method involves the condensation of an N-substituted urea (B33335) or thiourea (B124793) with a 1,3-dicarbonyl compound (such as a β-ketoester) or a derivative thereof.

In this context, this compound can first be converted to its corresponding urea derivative, 1-(1-(2,5-difluorophenyl)cyclobutyl)urea. This intermediate can then undergo a cyclocondensation reaction with a suitable β-ketoester, like ethyl acetoacetate, to yield a substituted pyrimidinedione. This reaction is typically catalyzed by an acid or base.

Reactant 1 Reactant 2 Product Scaffold Typical Conditions
1-(1-(2,5-difluorophenyl)cyclobutyl)ureaEthyl acetoacetate6-methyl-1-(1-(2,5-difluorophenyl)cyclobutyl)pyrimidine-2,4(1H,3H)-dioneEthanolic Sodium Ethoxide, Reflux
This compoundMalonyl dichlorideN-(1-(2,5-difluorophenyl)cyclobutyl)barbituric acidAprotic Solvent, Base

This interactive table outlines potential synthetic routes to pyrimidinedione frameworks.

Imidazopyridines are a class of fused heterocyclic compounds with significant pharmacological applications. researchgate.nete3s-conferences.orgnih.gov The synthesis of these scaffolds often begins with a substituted aminopyridine. To incorporate the 1-(2,5-difluorophenyl)cyclobutyl group, the amine can be used in multi-step sequences. For instance, it can be involved in a nucleophilic aromatic substitution reaction with a suitably activated chloropyridine derivative to form an N-(1-(2,5-difluorophenyl)cyclobutyl)pyridin-x-amine intermediate. This secondary amine can then be elaborated to construct the fused imidazole (B134444) ring, for example, through a Tschitschibabin reaction variant. e3s-conferences.org

The most prominent application of moieties related to this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines, a subclass of triazolopyrimidines. nih.govrjsocmed.com These scaffolds are of high interest in drug discovery, particularly as kinase inhibitors. The general and highly effective synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core involves the condensation of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound or an equivalent synthon. nih.govresearchgate.net

The 1-(2,5-difluorophenyl)cyclobutyl group is typically introduced by reacting this compound with a pyrazole (B372694) intermediate bearing a leaving group (e.g., a halogen) at a position that directs the amine to the desired location for subsequent cyclization. For example, reaction with 5-chloro-3-iodopyrazolo[1,5-a]pyrimidine (B1487565) allows for the introduction of the N-(1-(2,5-difluorophenyl)cyclobutyl) group at the 5-position. A key intermediate in the synthesis of several potent inhibitors is 5-((1-(2,5-difluorophenyl)cyclobutyl)amino)pyrazolo[1,5-a]pyrimidin-3-amine.

StepReactantsProductPurpose
1 3-Aminopyrazole, Diethyl MalonatePyrazolo[1,5-a]pyrimidine-5,7-diolCore scaffold formation
2 Pyrazolo[1,5-a]pyrimidine-5,7-diol, POCl₃5,7-Dichloropyrazolo[1,5-a]pyrimidineActivation for substitution
3 5,7-Dichloropyrazolo[1,5-a]pyrimidine, this compound5-Chloro-N-(1-(2,5-difluorophenyl)cyclobutyl)pyrazolo[1,5-a]pyrimidin-7-amineIntroduction of the key side chain

This interactive table summarizes a synthetic sequence for a key triazolopyrimidine intermediate.

The reactivity of the primary amine in this compound allows for its use in the synthesis of a wide array of other nitrogen-containing heterocycles. For example, it can serve as the nitrogen source in the Paal-Knorr synthesis of pyrroles by reacting with a 1,4-dicarbonyl compound. Furthermore, its reaction with α-haloketones followed by cyclization can lead to the formation of substituted piperazine-2,5-diones (diketopiperazines), which are privileged structures in drug discovery. mdpi.com

Utilization in the Construction of Complex Polysubstituted Molecular Architectures

Beyond its role in forming the core heterocyclic ring, this compound is instrumental in building complex molecules where the (2,5-difluorophenyl)cyclobutyl moiety is a critical peripheral substituent that modulates the pharmacological profile of the final compound. A prime example is found in the development of Tropomyosin receptor kinase (TRK) inhibitors.

In the synthesis of Larotrectinib, a potent TRK inhibitor, a structurally related chiral pyrrolidine (B122466) derivative, (R)-2-(2,5-difluorophenyl)pyrrolidine, is coupled to a pyrazolo[1,5-a]pyrimidine core. google.comgoogle.com The synthesis showcases a multi-step process where the heterocyclic core is first constructed and then coupled with the side-chain amine. The subsequent modification of other positions on the pyrimidine ring, for instance, by introducing a carboxamide group, leads to the final complex and highly active molecule. This modular approach, where complex fragments are synthesized separately and then joined, is a cornerstone of modern medicinal chemistry and highlights the utility of intermediates like this compound. google.com

Case Studies and Exemplary Synthetic Sequences Demonstrating Compound Utility

No publicly available data could be found for this compound to populate this section.

Spectroscopic and Structural Characterization of 1 2,5 Difluorophenyl Cyclobutanamine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F, 2D NMR)

Structural elucidation of 1-(2,5-Difluorophenyl)cyclobutanamine would rely heavily on a suite of NMR experiments.

¹H NMR: Would be used to identify the chemical environment of protons in the molecule. Expected signals would include multiplets for the cyclobutane (B1203170) ring protons and complex multiplets in the aromatic region for the difluorophenyl group protons, showing characteristic coupling to each other and to the fluorine atoms.

¹³C NMR: Would reveal the number of unique carbon environments. The spectrum would show distinct signals for the carbons of the cyclobutane ring and the difluorophenyl ring. The carbons attached to fluorine would appear as doublets due to ¹JCF and ²JCF coupling.

¹⁹F NMR: This would be a crucial technique, showing two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring, with chemical shifts and coupling constants characteristic of their positions relative to each other and the cyclobutanamine substituent.

High-Resolution Mass Spectrometry (HRMS, ESI-TOF) for Molecular Formula Confirmation

HRMS analysis, likely using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) detector, would be essential for confirming the molecular formula of the compound. This technique measures the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of an exact molecular formula (e.g., C₁₀H₁₁F₂N for the neutral molecule). The protonated molecule [M+H]⁺ would be observed, and its measured mass would be compared to the calculated theoretical mass to confirm the elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum would provide confirmation of the key functional groups present.

N-H Stretching: Primary amines typically show two medium-intensity bands (one for symmetric and one for asymmetric stretching) in the 3300-3500 cm⁻¹ region.

C-H Stretching: Absorptions for the aromatic C-H bonds would appear just above 3000 cm⁻¹, while those for the aliphatic C-H bonds of the cyclobutane ring would be just below 3000 cm⁻¹.

C-F Stretching: Strong absorption bands for the C-F bonds are expected in the 1100-1300 cm⁻¹ region.

C=C Stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ range.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

If a suitable single crystal of this compound or a salt derivative could be grown, single-crystal X-ray diffraction would provide the definitive three-dimensional structure. This powerful technique would determine precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the cyclobutane ring (likely puckered) and its orientation relative to the difluorophenyl group. Furthermore, analysis of the crystal packing would identify intermolecular interactions, such as hydrogen bonding involving the amine group.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Stereochemical Assignment

This compound is a chiral molecule, existing as a pair of enantiomers. If the individual enantiomers were synthesized or separated, chiroptical techniques would be used to assign their absolute stereochemistry.

Optical Rotatory Dispersion (ORD): Measures the change in optical rotation with the wavelength of light.

Circular Dichroism (CD): Measures the differential absorption of left- and right-circularly polarized light by the chiral molecule, particularly near the absorption bands of the aromatic chromophore. The resulting CD spectrum (a "Cotton effect") would be characteristic of a specific enantiomer and could be compared to theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT) to assign the absolute configuration (R or S).

Without access to the primary data from these analytical methods, a detailed and factual article on the characterization of this compound cannot be constructed.

Theoretical and Computational Chemistry Studies on 1 2,5 Difluorophenyl Cyclobutanamine

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of a molecule. For 1-(2,5-Difluorophenyl)cyclobutanamine, these calculations would identify the most stable arrangement of its atoms in space. This involves optimizing the molecular geometry to find the lowest energy state.

Key parameters that would be determined include:

Bond lengths: The distances between bonded atoms.

Bond angles: The angles formed by three consecutive bonded atoms.

A conformational analysis would also be performed to identify different spatial arrangements (conformers) of the molecule and their relative energies. This is particularly important for understanding how the molecule might interact with biological targets.

Table 7.1.1: Hypothetical Optimized Geometric Parameters for this compound

ParameterValue
C-N Bond Length (Å)Data not available
C-F Bond Lengths (Å)Data not available
Cyclobutane (B1203170) Ring Puckering Angle (°)Data not available
Phenyl Ring-Cyclobutane Dihedral Angle (°)Data not available

Note: This table is for illustrative purposes only. Specific values require dedicated quantum chemical calculations.

Density Functional Theory (DFT) Studies of Reactivity and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. DFT studies on this compound would provide insights into its chemical behavior.

Important electronic properties that would be calculated include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Atomic Charges: Calculation of the partial charge on each atom helps to understand the polarity and reactivity of different parts of the molecule.

Table 7.2.1: Hypothetical Electronic Properties of this compound from DFT Calculations

PropertyPredicted Value
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
HOMO-LUMO Gap (eV)Data not available
Dipole Moment (Debye)Data not available

Note: This table is for illustrative purposes only. Specific values require dedicated DFT calculations.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For this compound, MD simulations could model its behavior in different environments, such as in a solvent or interacting with a biological macromolecule like a protein. These simulations provide a dynamic picture of intermolecular forces, including hydrogen bonding, van der Waals interactions, and electrostatic interactions, which are crucial for understanding its solubility, membrane permeability, and binding affinity to a target receptor.

Prediction of Spectroscopic Parameters

Computational methods are also employed to predict various spectroscopic parameters, which can aid in the characterization of a compound. For this compound, theoretical calculations could predict:

NMR Spectra: Chemical shifts for ¹H, ¹³C, and ¹⁹F NMR can be calculated to help interpret experimental spectra.

Infrared (IR) Spectra: Vibrational frequencies can be computed to predict the positions of absorption bands in an IR spectrum.

UV-Vis Spectra: Electronic transitions can be calculated to predict the wavelengths of maximum absorption in a UV-Vis spectrum.

Table 7.4.1: Hypothetical Predicted Spectroscopic Data for this compound

SpectrumKey Predicted Parameters
¹H NMRChemical shifts (ppm) for aromatic, cyclobutane, and amine protons
¹³C NMRChemical shifts (ppm) for aromatic and cyclobutane carbons
IRVibrational frequencies (cm⁻¹) for N-H, C-F, and C-H stretching

Note: This table is for illustrative purposes only. Specific values require dedicated computational studies.

Computational Approaches in Reaction Design and Optimization

Theoretical chemistry can play a significant role in designing and optimizing synthetic routes for molecules like this compound. Computational methods can be used to:

Model Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, chemists can understand the feasibility of a proposed reaction pathway.

Predict Reaction Outcomes: Computational models can help predict the regioselectivity and stereoselectivity of a reaction.

Optimize Reaction Conditions: Theoretical calculations can assist in selecting appropriate catalysts, solvents, and temperatures to improve reaction yield and efficiency.

Future Perspectives and Emerging Research Directions for 1 2,5 Difluorophenyl Cyclobutanamine

Development of More Efficient and Environmentally Benign Synthetic Routes

Currently, specific, optimized synthetic routes for 1-(2,5-Difluorophenyl)cyclobutanamine are not extensively documented in peer-reviewed literature. Future research will likely focus on developing methodologies that are both efficient and adhere to the principles of green chemistry. The synthesis of structurally related fluorinated cyclobutanamines often involves multi-step processes that may use hazardous reagents or require harsh reaction conditions.

Future research endeavors could explore:

Catalytic Approaches: The development of novel catalytic systems, for instance, using transition metals, could enable more direct and atom-economical routes to the cyclobutane (B1203170) core and the introduction of the amine functionality.

Flow Chemistry: Continuous flow synthesis could offer improved safety, scalability, and efficiency compared to traditional batch processes, minimizing waste and improving process control.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could provide high stereoselectivity and reduce the environmental impact of the chemical process.

A comparative look at general synthetic strategies for analogous compounds suggests a focus on improving yield, reducing the number of synthetic steps, and utilizing less toxic solvents and reagents.

Exploration of Novel Derivatization Pathways and Chemical Transformations

The chemical structure of this compound, featuring a primary amine and a difluorophenyl group, offers multiple sites for chemical modification. Future research is expected to explore a variety of derivatization pathways to create a library of new chemical entities with potentially enhanced properties.

Key areas of exploration may include:

N-Functionalization: The primary amine group is a versatile handle for a wide range of chemical transformations, including acylation, alkylation, sulfonylation, and reductive amination. These modifications can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and basicity.

Aromatic Ring Substitution: While the difluoro-substitution pattern is fixed, further functionalization of the aromatic ring, if synthetically feasible, could be explored to modulate electronic properties.

Ring-Opening and Rearrangement: Investigations into the chemical stability of the cyclobutane ring under various conditions could lead to novel chemical transformations and the synthesis of unique molecular scaffolds.

The systematic exploration of these derivatization pathways will be crucial for structure-activity relationship (SAR) studies in various applications.

Advanced Applications in Materials Science and Catalysis

While no specific applications of this compound in materials science and catalysis have been reported, the presence of the difluorophenyl moiety suggests potential avenues for investigation. Fluorinated compounds are known to possess unique properties such as high thermal stability, chemical resistance, and distinct electronic characteristics.

Potential future research could target:

Liquid Crystals: The rigid cyclobutane and phenyl rings, combined with the polar C-F bonds, could be building blocks for novel liquid crystalline materials.

Polymers and Advanced Materials: Incorporation of this compound as a monomer or a functional additive into polymers could impart desirable properties such as increased thermal stability, altered refractive index, or improved gas permeability.

Organocatalysis: Chiral derivatives of this compound could be explored as organocatalysts for asymmetric synthesis, a rapidly growing field in organic chemistry. The fluorine atoms could influence the catalyst's stereoselectivity and activity.

Integration with High-Throughput Synthesis and Screening Methodologies

The future development of derivatives of this compound will likely be accelerated by the integration of high-throughput synthesis and screening techniques. These methodologies allow for the rapid generation and evaluation of large libraries of compounds, significantly speeding up the discovery of molecules with desired properties.

Future directions in this area may involve:

Combinatorial Chemistry: The use of automated synthesis platforms to create large and diverse libraries of derivatives based on the this compound scaffold.

High-Throughput Screening (HTS): Screening these libraries against a variety of biological targets or for specific material properties to quickly identify lead compounds. The development of robust HTS assays will be a critical component of this effort.

The integration of computational modeling and machine learning with these experimental techniques could further enhance the efficiency of the discovery process by predicting the properties of virtual compounds and prioritizing synthetic targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,5-Difluorophenyl)cyclobutanamine, and what challenges arise during its preparation?

  • Methodological Answer : The synthesis typically involves coupling a fluorinated aromatic precursor (e.g., 2,5-difluoroaniline, CAS 367-30-6 ) with a cyclobutane amine scaffold. Key challenges include managing regioselectivity during fluorination and avoiding side reactions due to the cyclobutane ring strain. A two-step approach may involve:

Ring-closing metathesis to form the cyclobutane amine backbone.

Buchwald-Hartwig amination or Ullmann coupling to introduce the 2,5-difluorophenyl group.

  • Validation : Monitor reaction progress via HPLC-MS and confirm regiochemistry using NOESY NMR to distinguish ortho/para fluorine positions.

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer :

  • NMR Analysis : Use 19F^{19}\text{F} NMR to verify fluorine positions (δ ~ -115 to -125 ppm for aromatic fluorines) and 1H^{1}\text{H} NMR to confirm cyclobutane ring protons (δ 1.5–3.0 ppm with characteristic coupling patterns) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in dichloromethane/hexane mixtures. Reference crystallographic data from analogous cyclobutane amines (e.g., 2-(2-chlorophenyl)cyclobutanamine, InChIKey: LHHIHKIVABTZCO ).

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for reactions due to potential amine volatility .
  • First Aid : For accidental exposure, rinse eyes with water for ≥15 minutes and seek medical attention. Use activated charcoal for ingestion incidents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Solubility Profiling : Conduct systematic studies in polar (e.g., DMSO, water) and nonpolar solvents (e.g., hexane) at 25°C and 37°C. Use UV-Vis spectroscopy to quantify solubility limits.
  • Data Reconciliation : Compare results with structurally similar compounds (e.g., 2-(2-chlorophenyl)cyclobutanamine, XlogP = 2.2 ). Discrepancies may arise from residual solvent or hygroscopicity.

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH-Dependent Stability : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and lysosomal buffer (pH 4.5) at 37°C. Analyze degradation products via LC-HRMS .
  • Oxidative Stress Testing : Expose to hydrogen peroxide (0.3% v/v) and monitor oxidation byproducts using GC-MS .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound derivatives?

  • Methodological Answer :

  • Functional Group Modifications : Introduce substituents at the cyclobutane nitrogen (e.g., methyl, acetyl) or fluorophenyl ring (e.g., methoxy, nitro).
  • Biological Assays : Use radioligand binding assays (e.g., for neurotransmitter transporters) to correlate structural changes with activity. Reference SAR data from fluorinated anilines (e.g., 2,4-difluoroaniline, CAS 367-25-9 ).

Key Research Considerations

  • Contradictory Data : Address discrepancies in physicochemical properties by standardizing measurement protocols (e.g., solvent purity, temperature control).
  • Advanced Instrumentation : Prioritize high-field NMR (≥500 MHz) and synchrotron X-ray for unambiguous structural assignments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.